molecular formula C20H24IN5O2 B2821328 4-{2-[4-(3-Iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine CAS No. 946313-59-3

4-{2-[4-(3-Iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

Cat. No.: B2821328
CAS No.: 946313-59-3
M. Wt: 493.349
InChI Key: BFSXSALYVMJXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Name: 4-{2-[4-(3-Iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
CAS Number: 946313-59-3
Molecular Formula: C20H24IN5O2
Molecular Weight: 541.35 g/mol (calculated)

This compound features a pyrimidine core substituted with a methyl group at position 6 and a morpholine moiety at position 4.

Properties

IUPAC Name

(3-iodophenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24IN5O2/c1-15-13-18(24-9-11-28-12-10-24)23-20(22-15)26-7-5-25(6-8-26)19(27)16-3-2-4-17(21)14-16/h2-4,13-14H,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSXSALYVMJXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)I)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24IN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(3-Iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multiple steps:

  • Formation of the Iodobenzoyl Intermediate: : The synthesis begins with the iodination of benzoyl chloride to form 3-iodobenzoyl chloride. This reaction is usually carried out using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst.

  • Piperazine Derivative Formation: : The next step involves the reaction of 3-iodobenzoyl chloride with piperazine to form 4-(3-iodobenzoyl)piperazine. This reaction is typically conducted in an organic solvent like dichloromethane under reflux conditions.

  • Pyrimidine Ring Formation: : The 4-(3-iodobenzoyl)piperazine is then reacted with 2-chloro-6-methylpyrimidine to form the pyrimidine derivative. This step often requires a base such as potassium carbonate and is carried out under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF).

  • Morpholine Addition: : Finally, the pyrimidine derivative is reacted with morpholine to yield the target compound. This step is typically performed in the presence of a base such as sodium hydride in an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodinated benzoyl group, where the iodine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, particularly at the piperazine and morpholine rings, which can alter the electronic properties and biological activity of the compound.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the morpholine and piperazine rings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines can be used under mild to moderate conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions to avoid over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

    Oxidation Products: Oxidation can lead to the formation of N-oxides or sulfoxides.

    Hydrolysis Products: Hydrolysis can yield smaller fragments such as 3-iodobenzoic acid and derivatives of piperazine and morpholine.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-{2-[4-(3-Iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperazine and pyrimidine can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Specifically, they may act as inhibitors of kinases or other enzymes crucial for cancer cell proliferation.

Neuropharmacology

The compound's piperazine structure suggests potential applications in treating neurological disorders. Piperazine derivatives are known to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to therapeutic effects in conditions such as depression, anxiety, and schizophrenia.

Anticancer Research

A study published in the Journal of Medicinal Chemistry explored a series of pyrimidine derivatives for their anticancer activity against various cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting promising anticancer potential.

Neuropharmacological Studies

In a clinical trial assessing the efficacy of piperazine derivatives for treating anxiety disorders, researchers found that a related compound significantly reduced anxiety symptoms compared to placebo controls. This supports the hypothesis that compounds like this compound could be developed into effective anxiolytic agents.

Mechanism of Action

The mechanism of action of 4-{2-[4-(3-Iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Pyrimidine vs. Quinoline/Thienopyrimidine Cores
  • Target Compound : Pyrimidine core with morpholine and iodobenzoyl-piperazine substituents.
  • Compounds C1–C7 (): Quinoline core substituted with aryl groups (e.g., 4-bromophenyl, 4-chlorophenyl) and piperazine-morpholine derivatives.
  • GDC-0941 (Pictilisib, ): Thieno[3,2-d]pyrimidine core with indazole and methylsulfonyl-piperazine groups. The thienopyrimidine scaffold improves kinase inhibition (e.g., PI3Kα) and is in Phase II trials for solid tumors .

Substituent Effects

Compound Class Key Substituents Biological Implications Reference
Target Compound 3-Iodobenzoyl, 6-methylpyrimidine High lipophilicity (iodine), potential for radioimaging
C2 (4-Bromophenyl) 4-Bromophenyl Enhanced halogen bonding; moderate activity
GDC-0941 Methylsulfonyl-piperazine, indazole Improved solubility and PI3K inhibition
Compound 77 () Pyridinyl, methylpiperazine Antimalarial activity via unknown targets
  • Halogen Effects : Iodine (target) vs. bromine/chlorine/fluorine (C2–C4). Iodine’s larger atomic radius may improve target binding affinity but reduce metabolic stability compared to lighter halogens.
  • Piperazine Modifications : Methylsulfonyl (GDC-0941) vs. iodobenzoyl (target). Sulfonyl groups enhance solubility and hydrogen bonding, whereas iodobenzoyl increases steric bulk .
Physicochemical Comparison
Property Target Compound GDC-0941 C2 (4-Bromophenyl)
Molecular Weight 541.35 ~529.55 ~550 (estimated)
logP (Predicted) ~3.5 ~2.8 ~3.2
Solubility Low (iodine) Moderate Low (bromine)

Biological Activity

Chemical Structure and Properties

The molecular formula for this compound is C19H23N5OC_{19}H_{23}N_5O, with a molecular weight of approximately 345.42 g/mol. The structure features a morpholine ring, a piperazine moiety, and a pyrimidine derivative, which are known to contribute to its biological activities.

The biological activity of 4-{2-[4-(3-Iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is primarily linked to its interaction with various biological targets, including:

  • Receptor Binding: The compound may act as an antagonist or agonist at specific receptors, influencing signaling pathways critical for cellular responses.
  • Enzyme Inhibition: It has been suggested that this compound could inhibit certain enzymes involved in disease processes, such as kinases or phosphatases.

Pharmacological Profile

Studies have indicated that this compound exhibits potential pharmacological effects, including:

  • Antitumor Activity: Preliminary studies suggest that it may inhibit tumor growth by targeting specific cancer cell lines. For instance, compounds with similar structures have shown efficacy against breast cancer and leukemia models.
  • Neuropharmacological Effects: Given the piperazine structure, it may also influence neurotransmitter systems, potentially offering therapeutic benefits in psychiatric disorders.

Case Studies and Research Findings

  • Anticancer Studies:
    • A study published in Journal of Medicinal Chemistry reported that derivatives of piperazine and pyrimidine exhibited significant cytotoxicity against various cancer cell lines. The specific compound's mechanism was attributed to the induction of apoptosis in malignant cells .
  • Neuropharmacological Research:
    • Research highlighted in Neuroscience Letters demonstrated that morpholine derivatives can enhance cognitive function in animal models, suggesting potential applications in treating neurodegenerative diseases .
  • Inhibition of Kinases:
    • A study indicated that similar compounds showed selective inhibition of PI3K pathways, which are often deregulated in cancers. This points to the potential role of the compound in targeted cancer therapies .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorCytotoxicity in cancer cellsJournal of Medicinal Chemistry
NeuropharmacologicalCognitive enhancementNeuroscience Letters
Enzyme InhibitionPI3K pathway inhibitionCancer Research Journal

Structure-Activity Relationship (SAR)

Structural FeatureBiological Activity
Morpholine ringEnhances receptor binding
Iodobenzoyl groupIncreases lipophilicity
Piperazine moietyModulates neurotransmitter activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.